

# Application Notes and Protocols: Synthesis of Bioactive Derivatives Using 4-Morpholinopiperidine

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## Compound of Interest

Compound Name: *4-Morpholinopiperidine*

Cat. No.: *B1299061*

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## Introduction

**4-Morpholinopiperidine** is a versatile bifunctional scaffold incorporating both a piperidine and a morpholine moiety. Its unique structural features make it a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The piperidine ring provides a basic nitrogen center that can be readily functionalized, while the morpholine group can enhance aqueous solubility and metabolic stability, desirable properties for drug candidates.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the synthesis of key derivatives using **4-morpholinopiperidine** as a starting material, with a focus on intermediates for targeted cancer therapy and scaffolds for neurological and anti-infective agents.

## Physicochemical Properties of 4-Morpholinopiperidine

A clear understanding of the starting material's properties is crucial for reaction setup and purification.

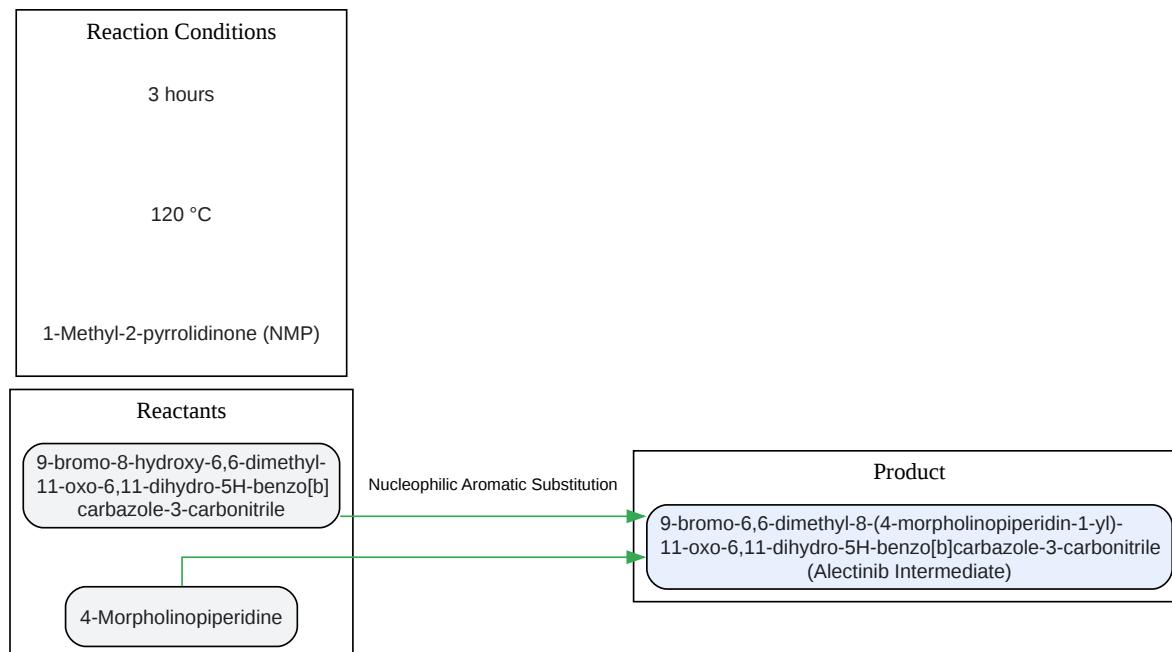
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	[2]
Molecular Weight	170.25 g/mol	[2]
Appearance	Colorless to off-white solid	[3]
Melting Point	40-43 °C	[3]
Boiling Point	100-115 °C at 0.15-0.20 mmHg	[3]
pKa	10.21 ± 0.10 (Predicted)	[3]

## Application 1: Synthesis of an Intermediate for the ALK Inhibitor Alectinib

**4-Morpholinopiperidine** is a key reactant in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). [2][4] The following protocol details the synthesis of a crucial intermediate, 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.

## Experimental Protocol: Synthesis of Alectinib Intermediate

Reaction Scheme:



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Caption: Synthetic workflow for the Alectinib intermediate.

Materials:

- 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 4-Morpholinopiperidine**
- 1-Methyl-2-pyrrolidinone (NMP)

Procedure:

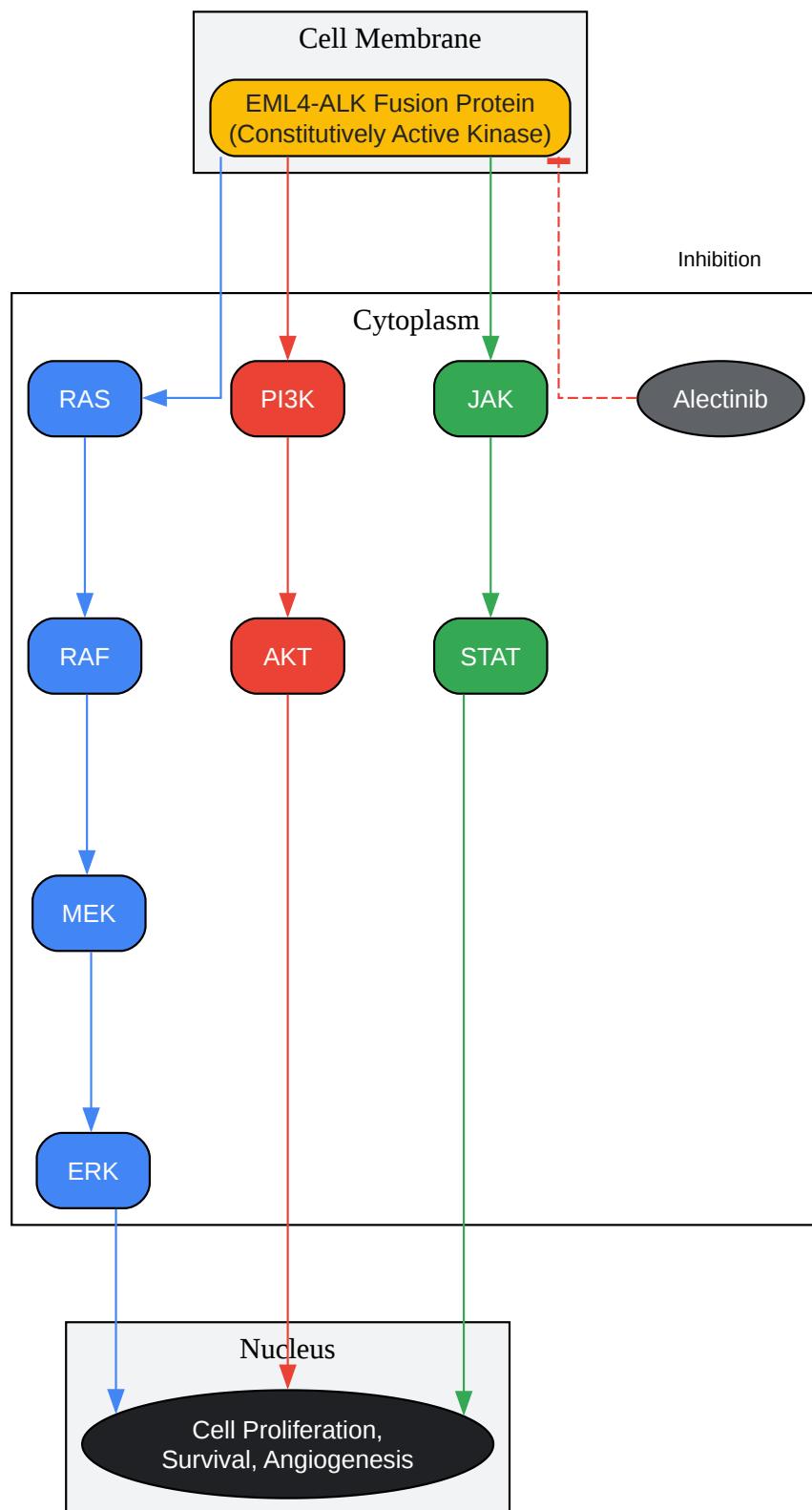
- To a solution of 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 equivalent) in 1-methyl-2-pyrrolidinone (NMP), add **4-morpholinopiperidine** (approximately 4.3 equivalents).[\[5\]](#)
- Heat the reaction mixture to 120 °C and stir for 3 hours.[\[5\]](#)
- Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product by standard procedures such as precipitation, crystallization, or column chromatography to yield 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.

#### Quantitative Data:

Reactant 1	Reactant 2	Solvent	Temperature	Time	Product	Yield	Reference
9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (737 mg, 1.43 mmol)	4-morpholinopiperidine (1.05 mmol)	NMP (12 mL)	120 °C	3 h	9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile	98%	<a href="#">[5]</a>

## Signaling Pathway: Anaplastic Lymphoma Kinase (ALK) in NSCLC

Alectinib is a targeted therapy that inhibits the ALK signaling pathway. In certain NSCLCs, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK tyrosine kinase.<sup>[6][7]</sup> This aberrant kinase activity drives tumor cell proliferation and survival by activating downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.<sup>[8][9]</sup>

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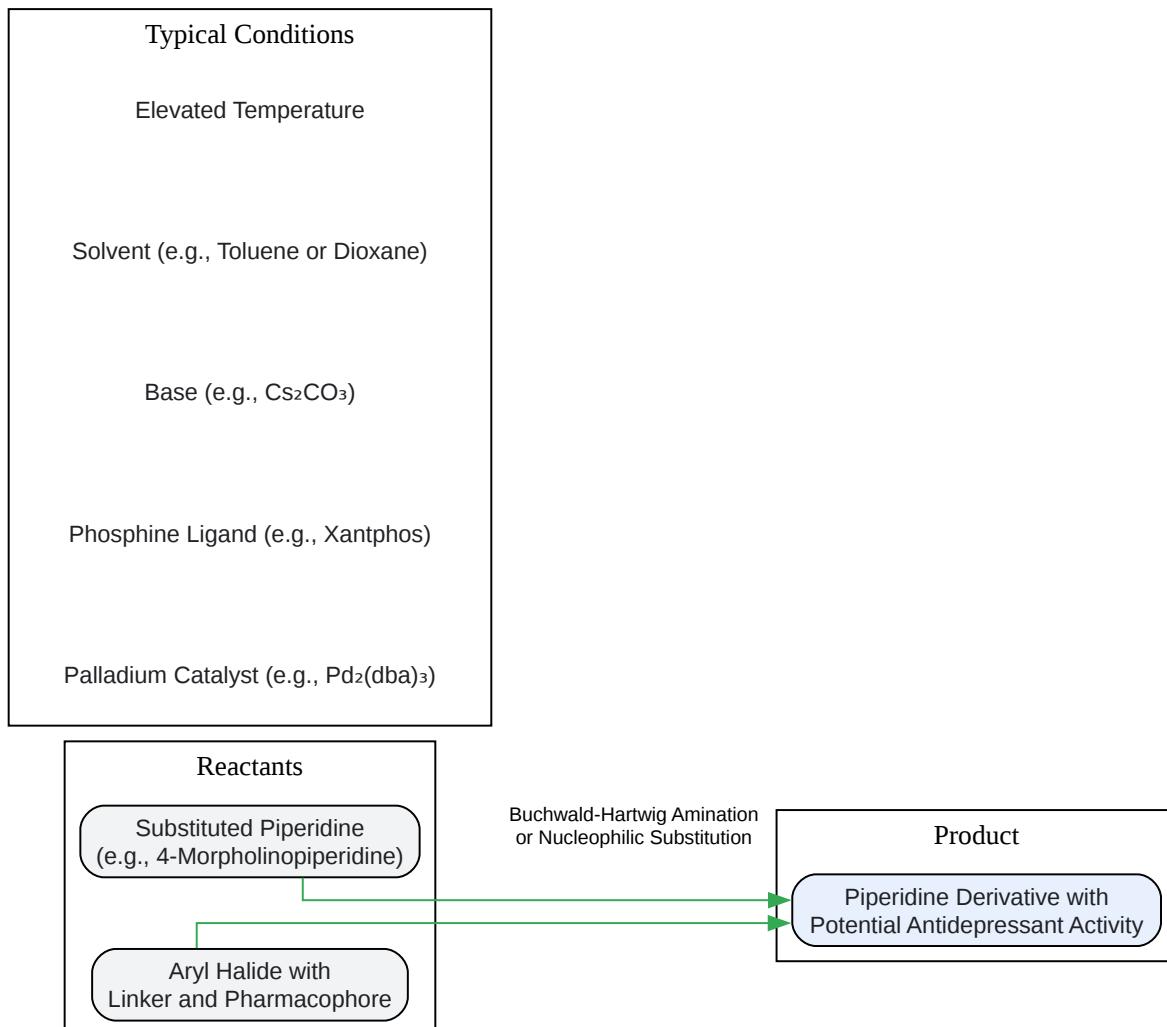
Caption: Simplified ALK signaling pathway in NSCLC.

## Application 2: Scaffolds for CNS-Active Agents - Antidepressants

Piperidine derivatives are prevalent in centrally acting drugs.[\[10\]](#) The synthesis of novel alkoxy-piperidine derivatives targeting serotonin reuptake (SSRI) and 5-HT1A/5-HT7 receptors has shown promise in developing new antidepressants.[\[11\]](#)[\[12\]](#) While a direct synthesis using **4-morpholinopiperidine** is not explicitly detailed in the cited literature, the general synthetic strategies can be adapted. The following is a representative protocol for the synthesis of a piperidine derivative with potential antidepressant activity, which can be modified to incorporate the **4-morpholinopiperidine** scaffold.

### General Experimental Protocol: Synthesis of Piperidine-Based Antidepressant Scaffolds

Reaction Scheme:



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Caption: General workflow for synthesizing piperidine-based CNS agents.

Materials:

- **4-Morpholinopiperidine**
- Appropriately substituted aryl halide (e.g., bromo- or iodo-aryl compound with a linker)
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ )
- Phosphine ligand (e.g., Xantphos)
- Base (e.g.,  $\text{Cs}_2\text{CO}_3$  or  $\text{NaOtBu}$ )
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure (General):

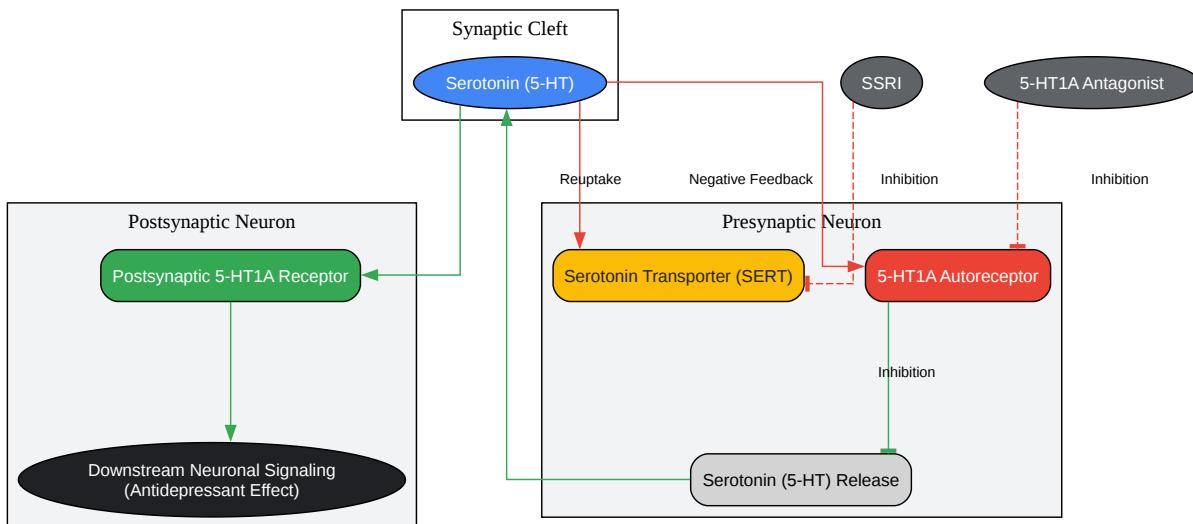
- In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), **4-morpholinopiperidine** (1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (e.g., 2.0 equivalents).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.

Quantitative Data (Example from Literature for a similar transformation):

Reactant 1	Reactant 2	Catalyst /Ligand	Base	Solvent	Product	Yield	Reference
Aryl Bromide	Piperidine Derivative	Pd(OAc) <sub>2</sub> /BINAP	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	N-Arylpiperidine	60-90%	(Representative, based on general literature)

## Signaling Pathway: Serotonin Reuptake and 5-HT1A Receptor in Depression

Many antidepressants function by modulating the serotonergic system. Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[\[13\]](#) 5-HT1A receptors are G-protein coupled receptors that act as both presynaptic autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic regions.[\[14\]](#)[\[15\]](#) Activation of presynaptic 5-HT1A autoreceptors provides a negative feedback mechanism that reduces serotonin release.[\[16\]](#) Chronic SSRI treatment leads to the desensitization of these autoreceptors, contributing to the therapeutic effect.[\[13\]](#) Compounds with mixed SSRI and 5-HT1A receptor antagonist/partial agonist profiles are of significant interest.



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Caption: Simplified serotonin signaling at the synapse.

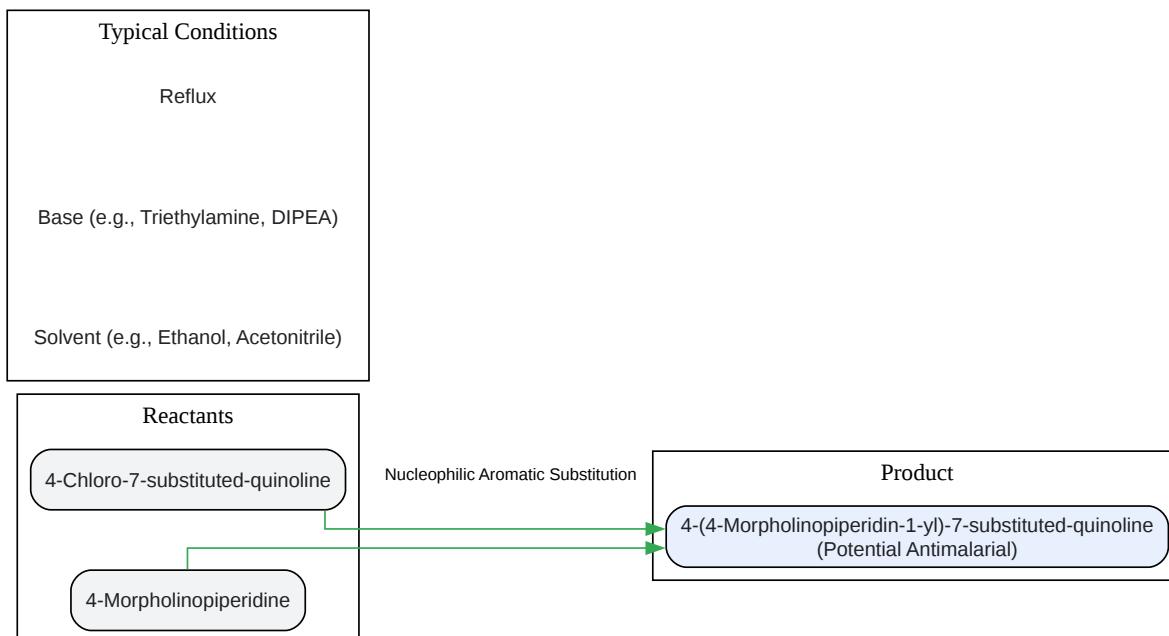
## Application 3: Scaffolds for Anti-Infective Agents - Antimalarials

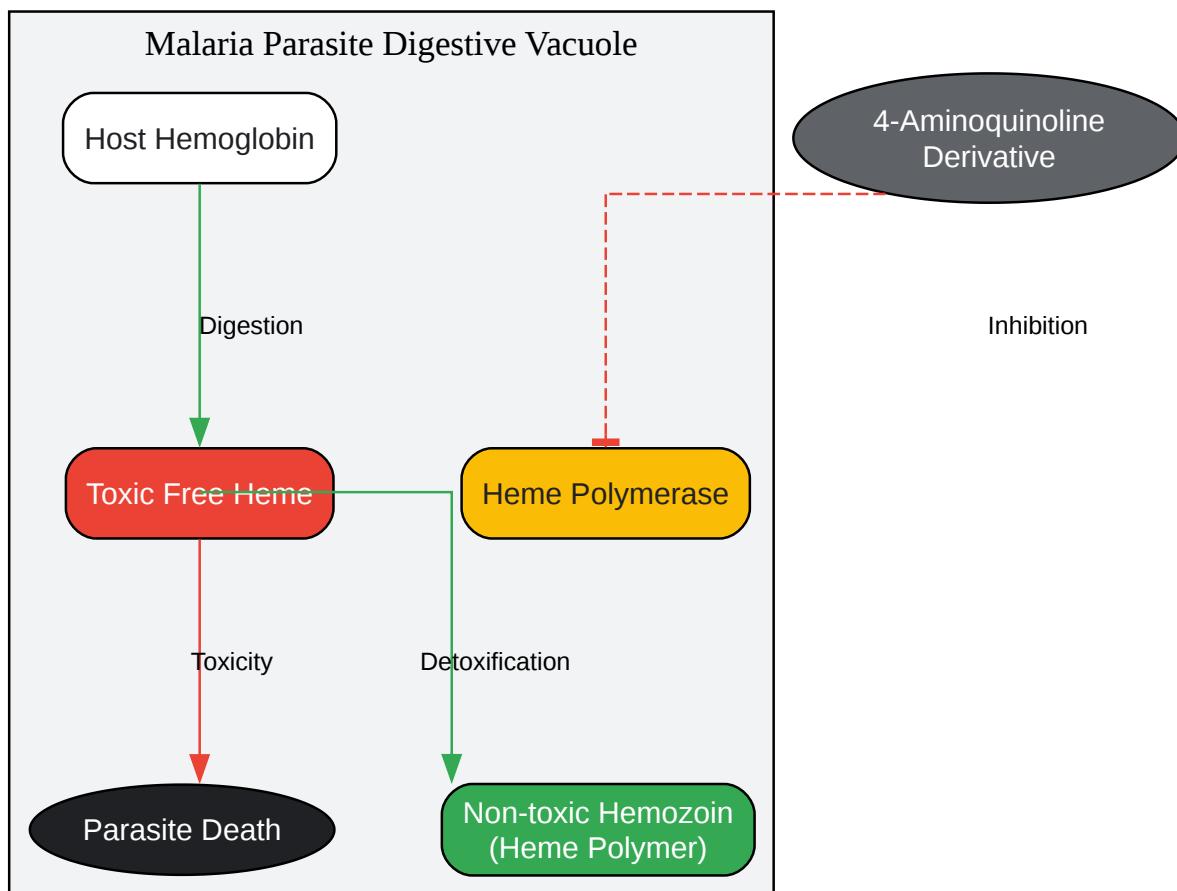
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[17] The mechanism of action of 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the malaria parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[18][19] This leads to the buildup of toxic free heme, which kills the parasite.[20] While direct syntheses of 4-aminoquinoline derivatives from **4-morpholinopiperidine** are not readily available in the

searched literature, the piperidine nitrogen of **4-morpholinopiperidine** can be used to append it as a side chain to a 4-chloroquinoline core, a common strategy in this field.[21][22][23]

## General Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

Reaction Scheme:



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